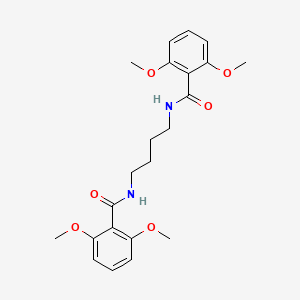
N,N'-1,4-butanediylbis(2,6-dimethoxybenzamide)
Overview
Description
N,N’-1,4-butanediylbis(2,6-dimethoxybenzamide): is an organic compound with the molecular formula C22H28N2O6 It is characterized by the presence of two 2,6-dimethoxybenzamide groups connected by a 1,4-butanediyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,4-butanediylbis(2,6-dimethoxybenzamide) typically involves the reaction of 2,6-dimethoxybenzoic acid with 1,4-diaminobutane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of 2,6-dimethoxybenzoic acid: This can be achieved by converting it to its acyl chloride derivative using reagents like thionyl chloride.
Reaction with 1,4-diaminobutane: The acyl chloride derivative is then reacted with 1,4-diaminobutane in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of N,N’-1,4-butanediylbis(2,6-dimethoxybenzamide) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: N,N’-1,4-butanediylbis(2,6-dimethoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N,N’-1,4-butanediylbis(2,6-dimethoxybenzamide) is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of inhibitors or modulators of specific enzymes or receptors.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: In the industrial sector, N,N’-1,4-butanediylbis(2,6-dimethoxybenzamide) is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N,N’-1,4-butanediylbis(2,6-dimethoxybenzamide) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby influencing biochemical pathways.
Comparison with Similar Compounds
N,N’-1,4-butanediylbis(2,6-dimethoxybenzamide): is similar to other bis-benzamide compounds, such as N,N’-1,4-butanediylbis(2,6-dichlorobenzamide) and N,N’-1,4-butanediylbis(2,6-dimethylbenzamide).
Uniqueness:
- The presence of methoxy groups in N,N’-1,4-butanediylbis(2,6-dimethoxybenzamide) imparts unique electronic and steric properties, making it distinct from other bis-benzamide compounds. These properties can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxybenzoyl)amino]butyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-27-15-9-7-10-16(28-2)19(15)21(25)23-13-5-6-14-24-22(26)20-17(29-3)11-8-12-18(20)30-4/h7-12H,5-6,13-14H2,1-4H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFGJGNMZJVISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCCCNC(=O)C2=C(C=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]benzamide](/img/structure/B3841959.png)
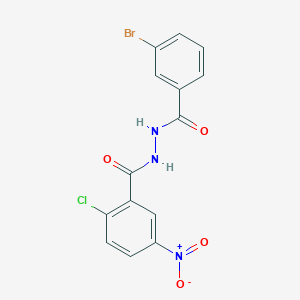
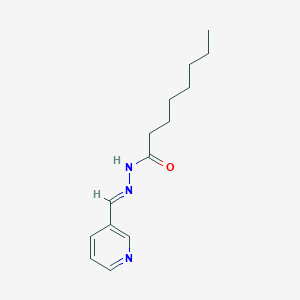
![4-methoxy-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B3841990.png)
![N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-4-hydroxybenzamide](/img/structure/B3841997.png)
![N'-[(cyclohexylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842009.png)
![(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboximidamide](/img/structure/B3842018.png)
![3-chloro-N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]benzamide](/img/structure/B3842031.png)
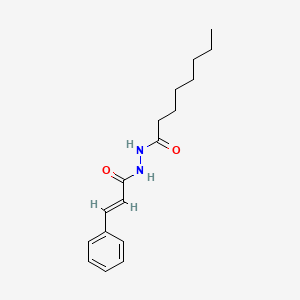
![4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842060.png)
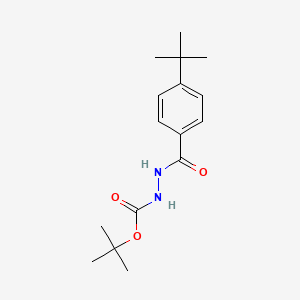
![N-[(Z)-1-(2-chlorophenyl)ethylideneamino]benzamide](/img/structure/B3842072.png)
![(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE](/img/structure/B3842079.png)
![N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842084.png)
